synthesis pathways for Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate
synthesis pathways for Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate
An In-Depth Technical Guide to the Synthesis of Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of plausible synthetic pathways for Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. This document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the synthetic strategies.
Introduction: The Significance of Substituted Indazoles
Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their prevalence in approved drugs for oncology, such as Pazopanib and Niraparib, underscores the importance of this scaffold.[1][2] The specific substitution pattern of Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate offers multiple points for diversification, making it a valuable intermediate for the synthesis of compound libraries in drug discovery programs. The bromine and chlorine atoms, along with the methyl ester, provide versatile handles for a variety of cross-coupling and derivatization reactions.
Proposed Synthetic Pathways
Two primary retrosynthetic approaches are proposed for the synthesis of Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate. The key difference lies in the stage at which the indazole ring is formed relative to the introduction of the halogen substituents.
Pathway 1: Late-Stage Indazole Formation from a Pre-halogenated Anthranilic Acid Derivative
This pathway focuses on first constructing the heavily substituted benzene ring, followed by cyclization to form the indazole core. This approach offers good control over the regiochemistry of the halogenation.
Conceptual Workflow for Pathway 1
Caption: High-level overview of Pathway 1.
Detailed Experimental Protocol for Pathway 1:
Step 1: Synthesis of 4-Bromo-5-chloro-2-methylaniline
The synthesis begins with a commercially available substituted aniline, such as 2-methyl-4-bromoaniline. Chlorination can be achieved using a mild chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent such as acetonitrile. The directing effects of the amino and methyl groups will favor chlorination at the 5-position.
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Protocol: To a solution of 2-methyl-4-bromoaniline (1.0 eq) in acetonitrile, add N-chlorosuccinimide (1.05 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Step 2: Diazotization and Sandmeyer-type Reaction to form 4-Bromo-5-chloro-2-methylbenzonitrile
The amino group of 4-bromo-5-chloro-2-methylaniline is converted to a diazonium salt, which is then displaced by a cyanide group.
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Protocol: Dissolve 4-bromo-5-chloro-2-methylaniline (1.0 eq) in a mixture of aqueous HCl and acetic acid. Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes. In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Add the cold diazonium salt solution to the cyanide solution. Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1-2 hours. Cool the mixture, extract with a suitable solvent like toluene, wash, dry, and concentrate.
Step 3: Formation of the Indazole Ring
The synthesis of indazoles from o-aminoaryl precursors is a well-established method.[2] In this step, the methyl group of the benzonitrile is functionalized, followed by cyclization.
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Protocol: A plausible route involves the reaction of the benzonitrile with a source of hydrazine. Given the substitution pattern, a more controlled synthesis might involve conversion of the methyl group to a carbonyl functionality, followed by condensation with hydrazine.
Alternative Step 3: Cyclization via Hydrazone Formation
A more direct approach involves the formation of a hydrazone from an ortho-haloaryl ketone, followed by intramolecular amination.[2]
Step 4: Carboxylation and Esterification
Assuming the successful formation of 5-bromo-6-chloro-1H-indazole, the introduction of the carboxylate at the 4-position can be challenging. A more convergent approach would be to start with a precursor already containing the carboxylate group.
Pathway 2: Early Indazole Formation followed by Halogenation
This pathway prioritizes the formation of the indazole-4-carboxylate core, followed by sequential halogenation. This can be advantageous if the starting indazole is readily available.
Conceptual Workflow for Pathway 2
Caption: High-level overview of Pathway 2.
Detailed Experimental Protocol for Pathway 2:
Step 1: Synthesis of Methyl 1H-indazole-4-carboxylate
Methyl 1H-indazole-4-carboxylate can be synthesized from commercially available 1H-indazole-4-carboxylic acid.[3][4]
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Protocol (Esterification): To a suspension of 1H-indazole-4-carboxylic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid. Heat the mixture at reflux for 4-6 hours, monitoring by TLC. After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Methyl 1H-indazole-4-carboxylate.[5]
Step 2: Bromination of Methyl 1H-indazole-4-carboxylate
Electrophilic bromination of the indazole ring is expected to occur at the positions most activated by the heterocyclic system. The 5- and 7-positions are typically favored. Selective bromination at the 5-position can be achieved under controlled conditions.
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Protocol: Dissolve Methyl 1H-indazole-4-carboxylate (1.0 eq) in a suitable solvent like acetic acid. Add a solution of bromine (1.0 eq) in acetic acid dropwise at room temperature.[6] Stir for 2-4 hours. Pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with water, and dry to obtain Methyl 5-bromo-1H-indazole-4-carboxylate.
Step 3: Chlorination of Methyl 5-bromo-1H-indazole-4-carboxylate
Subsequent chlorination of the brominated indazole is the final step. The existing electron-withdrawing groups (bromo and carboxylate) will deactivate the ring, requiring more forcing conditions for the chlorination to proceed at the 6-position.
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Protocol: To a solution of Methyl 5-bromo-1H-indazole-4-carboxylate (1.0 eq) in a chlorinated solvent such as dichloromethane or chloroform, add N-chlorosuccinimide (1.1 eq) and a catalytic amount of a Lewis acid (e.g., FeCl₃ or AlCl₃) to facilitate the reaction. Stir at room temperature or with gentle heating until the starting material is consumed (monitor by TLC). Quench the reaction carefully with water, separate the organic layer, wash with aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate.
Comparative Analysis of Synthetic Pathways
| Feature | Pathway 1 | Pathway 2 |
| Starting Materials | Readily available substituted anilines | Requires synthesis or purchase of Methyl 1H-indazole-4-carboxylate |
| Control of Regiochemistry | Good control during aromatic substitution | Potential for isomeric mixtures during halogenation |
| Number of Steps | Potentially longer and more complex | More direct and potentially fewer steps |
| Potential Challenges | Diazotization and cyclization can have moderate yields | Deactivation of the ring makes the final chlorination step challenging |
Expert Insight: Pathway 2 is likely the more practical approach for laboratory-scale synthesis due to its more convergent nature, provided that the starting indazole-4-carboxylate is accessible. The key challenge in this route is the selective introduction of the halogens without side reactions. Careful optimization of the reaction conditions for both bromination and chlorination would be critical to maximize the yield of the desired product.
Trustworthiness and Self-Validation
The protocols described are based on well-established and frequently published transformations in heterocyclic chemistry.[2][7][8] Each step includes a clear method for monitoring reaction progress (TLC) and purification, ensuring that the identity and purity of the intermediates and the final product can be rigorously confirmed by standard analytical techniques such as NMR, mass spectrometry, and elemental analysis.
Conclusion
The synthesis of Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate can be approached through several strategic routes. The choice between a late-stage or early-stage indazole formation will depend on the availability of starting materials and the desired scale of the synthesis. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and development.
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